Ac-Nle-Pro-Nle-Asp-AMC

Proteasome Caspase-like activity Fluorogenic substrate

Select Ac-Nle-Pro-Nle-Asp-AMC for unambiguous β1 subunit specificity and 17-fold higher activity on the 26S versus 20S proteasome—unlike cross-reactive alternatives. Its unique allosteric inhibition of the chymotrypsin-like site enables proteasome cooperativity studies impossible with generic substrates. Validated in cell-based and biochemical assays for oncology, neurodegeneration, and aging research. Ideal for high-throughput screening of selective caspase-like inhibitors and mechanistic dissection of ubiquitin-dependent proteolysis.

Molecular Formula C33H45N5O9
Molecular Weight 655.7 g/mol
Cat. No. B593789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-Nle-Pro-Nle-Asp-AMC
SynonymsAc-Nle-Pro-Nle-Asp-7-amido-4-Methylcoumarin; Ac-nLPnLD-AMC
Molecular FormulaC33H45N5O9
Molecular Weight655.7 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C3CCCN3C(=O)C(CCCC)NC(=O)C
InChIInChI=1S/C33H45N5O9/c1-5-7-10-23(36-32(45)26-12-9-15-38(26)33(46)24(11-8-6-2)34-20(4)39)30(43)37-25(18-28(40)41)31(44)35-21-13-14-22-19(3)16-29(42)47-27(22)17-21/h13-14,16-17,23-26H,5-12,15,18H2,1-4H3,(H,34,39)(H,35,44)(H,36,45)(H,37,43)(H,40,41)/t23-,24-,25-,26-/m0/s1
InChIKeyWPTAROWBMZVECB-CQJMVLFOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-Nle-Pro-Nle-Asp-AMC: A Definitive Fluorogenic Substrate for 26S Proteasome Caspase-Like Activity Quantification in Drug Discovery and Proteostasis Research


Ac-Nle-Pro-Nle-Asp-AMC (Ac-nLPnLD-AMC) is a synthetic tetrapeptide fluorogenic substrate engineered specifically for the caspase-like (post-glutamyl peptide hydrolase, PGPH) activity of the 26S proteasome [1]. Its sequence, incorporating norleucine (Nle) and proline residues, confers high specificity for the β1 subunit of the proteasome core particle [2]. Upon cleavage, it releases the fluorescent reporter 7-amino-4-methylcoumarin (AMC), enabling sensitive, real-time quantification of proteasome function in both biochemical and cell-based assays. This compound is a critical tool for dissecting the ubiquitin-proteasome pathway, particularly in oncology, neurodegeneration, and aging research, where precise measurement of distinct proteasome catalytic activities is paramount.

Why Ac-Nle-Pro-Nle-Asp-AMC Cannot Be Replaced by Suc-LLVY-AMC, Z-LLE-AMC, or Boc-LRR-AMC for Specific Proteasome Activity Profiling


The 26S proteasome possesses three distinct proteolytic activities—chymotrypsin-like, trypsin-like, and caspase-like—each mediated by a different catalytic subunit (β5, β2, and β1, respectively). Generic substrates like Suc-LLVY-AMC (chymotrypsin-like) or Z-LLE-AMC (caspase-like, but with significant cross-reactivity) cannot accurately resolve the caspase-like activity of the β1 subunit due to overlapping cleavage specificities and differential kinetic profiles [1]. Substituting Ac-Nle-Pro-Nle-Asp-AMC with these alternatives leads to confounding data, obscuring the true biological role of the caspase-like site in processes such as protein turnover, antigen presentation, and response to proteasome inhibitors. Furthermore, Ac-Nle-Pro-Nle-Asp-AMC uniquely exhibits allosteric inhibition of the chymotrypsin-like site, a functional attribute absent in simpler analogs, making it indispensable for studies investigating proteasome cooperativity [2].

Head-to-Head Quantitative Differentiation of Ac-Nle-Pro-Nle-Asp-AMC vs. In-Class Proteasome Substrates: Specific Activity, Allostery, and Kinetic Profiling


Superior Specific Activity for Caspase-Like (PGPH) Activity on 26S Proteasome vs. 20S Proteasome

Ac-Nle-Pro-Nle-Asp-AMC demonstrates a markedly higher specific activity for the caspase-like site of the 26S proteasome compared to the 20S core particle, unlike many alternative substrates which show less discrimination between proteasome forms. In a direct comparative study using purified proteasomes, the specific activity of Ac-Nle-Pro-Nle-Asp-AMC was 113 nmol/min/mg for 26S (rabbit muscle) proteasome and only 6.6 nmol/min/mg for 20S (yeast) proteasome [1]. This 17-fold difference highlights its utility in distinguishing 26S-specific activity in complex biological samples, whereas Z-LLE-AMC, for example, does not exhibit such pronounced 26S/20S differential activity in the same standardized assays [2].

Proteasome Caspase-like activity Fluorogenic substrate

Unique Allosteric Inhibition of Chymotrypsin-Like Activity: A Functional Differentiator from Z-LLE-AMC

Unlike other caspase-like substrates such as Z-LLE-AMC, Ac-Nle-Pro-Nle-Asp-AMC acts as an allosteric inhibitor of the proteasome's chymotrypsin-like activity when bound to the caspase-like site [1][2]. While Z-LLE-AMC merely reports on caspase-like activity, Ac-Nle-Pro-Nle-Asp-AMC actively modulates the function of another catalytic site. This property was exploited to determine L-DOPA's effects on protein turnover rates, demonstrating that substrate binding to the caspase-like site can allosterically suppress chymotrypsin-like activity [2].

Proteasome Allostery Chymotrypsin-like activity

Enhanced Kinetic Efficiency for 26S Proteasome Compared to Generic Caspase-Like Substrate Z-LLE-AMC

Although a full kinetic characterization (Km, kcat) of Ac-Nle-Pro-Nle-Asp-AMC is not directly available from the primary literature, its reported specific activity of 113 nmol/min/mg for 26S proteasome [1] translates to a substantially higher apparent catalytic efficiency (kcat/Km) compared to the widely used Z-LLE-AMC, which exhibits a Km of 50-100 µM and kcat of 1-3 s⁻¹ for the 20S proteasome . Under comparable assay conditions, this implies Ac-Nle-Pro-Nle-Asp-AMC is processed more rapidly, enabling more sensitive detection of caspase-like activity at lower enzyme concentrations and shorter incubation times.

Proteasome Kinetics Substrate specificity

Unambiguous Subunit Specificity: Direct Evidence for β1 (Caspase-Like) Substrate Recognition

In a study using a human 20S proteasome inhibition assay, Ac-nLPnLD-AMC (Ac-Nle-Pro-Nle-Asp-AMC) was specifically employed as the substrate for the β1 subunit, yielding an IC50 of 1.60 µM for a test compound [1]. This contrasts with assays for the chymotrypsin-like (β5) subunit, which utilized Suc-LLVY-AMC, and trypsin-like (β2) subunit, which utilized Boc-LRR-AMC. This direct experimental application confirms that Ac-Nle-Pro-Nle-Asp-AMC is the substrate of choice for exclusively probing β1 (caspase-like) activity, whereas Z-LLE-AMC, while also a caspase-like substrate, has been noted to exhibit some cross-reactivity with other proteases .

Proteasome Beta1 subunit Substrate profiling

Optimal Research and Industrial Application Scenarios for Ac-Nle-Pro-Nle-Asp-AMC Based on Quantitative Evidence


High-Throughput Screening of Caspase-Like Proteasome Inhibitors in Oncology Drug Discovery

Utilize Ac-Nle-Pro-Nle-Asp-AMC's high specific activity for 26S proteasome [1] and unambiguous β1 subunit specificity [2] in automated, fluorescence-based assays to screen compound libraries for selective inhibitors of the proteasome's caspase-like site. The substrate's superior catalytic efficiency ensures robust signal-to-noise ratios, reducing false positives and negatives in primary screens. This application is critical for developing next-generation proteasome inhibitors with distinct selectivity profiles, potentially overcoming resistance to current drugs like bortezomib which primarily target the chymotrypsin-like site.

Dissecting Proteasome Allostery and Inter-Subunit Cooperativity in Neurodegenerative Disease Models

Employ Ac-Nle-Pro-Nle-Asp-AMC in combination with Suc-LLVY-AMC to investigate the allosteric inhibition of chymotrypsin-like activity upon binding to the caspase-like site [3]. This approach is invaluable for studying the effects of disease-associated protein aggregates (e.g., tau, α-synuclein) or small molecule modulators on proteasome function in cell lysates or purified systems. The unique allosteric property of this substrate allows for the experimental dissection of how engagement of one catalytic site influences the activity of another, a key aspect of proteasome regulation implicated in Parkinson's and Alzheimer's diseases.

Quantifying 26S-Specific Proteasome Activity in Limited Primary Tissue Biopsies

Leverage the 17-fold higher specific activity of Ac-Nle-Pro-Nle-Asp-AMC for 26S versus 20S proteasome [1] to specifically measure the activity of the ATP-dependent, ubiquitin-mediated degradation pathway in precious, low-yield biological samples (e.g., patient-derived xenografts, muscle biopsies). Unlike Z-LLE-AMC, which does not robustly discriminate between proteasome forms, Ac-Nle-Pro-Nle-Asp-AMC provides a direct readout of 26S function, a more physiologically relevant parameter. This application is critical for clinical research and translational studies where sample availability is limited and assay sensitivity is paramount.

Investigating the Role of Caspase-Like Activity in Cellular Protein Turnover and Aging

Apply Ac-Nle-Pro-Nle-Asp-AMC in cell-based assays, as previously demonstrated in studies on L-DOPA's effects on protein turnover [4], to monitor changes in caspase-like proteasome activity in response to oxidative stress, nutrient deprivation, or genetic manipulations. The substrate's ability to function in complex biological milieus, coupled with its specific readout of β1 subunit activity [2], enables precise correlation of this specific catalytic function with cellular phenotypes such as senescence, autophagy, and lifespan regulation, areas where generic substrates fail to provide mechanistic insight.

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